molecular formula C17H15NO4S2 B2899429 N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034489-12-6

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2899429
CAS No.: 2034489-12-6
M. Wt: 361.43
InChI Key: UPFQOVWJXIMLLF-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, furan, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization.

  • Synthesis of 5-(thiophen-2-yl)furan-2-carbaldehyde

      Reagents: Thiophene-2-carbaldehyde, furan-2-boronic acid, palladium catalyst, base (e.g., potassium carbonate).

      Conditions: Suzuki-Miyaura coupling reaction under inert atmosphere at elevated temperatures (80-100°C).

  • Formation of this compound

      Reagents: 5-(thiophen-2-yl)furan-2-carbaldehyde, 2,3-dihydrobenzofuran-5-sulfonamide, reducing agent (e.g., sodium borohydride).

      Conditions: Reductive amination reaction in an appropriate solvent (e.g., ethanol) at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

      Products: Oxidized derivatives of the furan and thiophene rings.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Typically performed in anhydrous solvents at low temperatures.

      Products: Reduced forms of the sulfonamide or the heterocyclic rings.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent being introduced, often requires catalysts.

      Products: Substituted derivatives on the thiophene or furan rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.

Industry

    Materials Science: Incorporated into polymers and materials for electronic applications due to its conductive properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-benzofuran-5-sulfonamide: Lacks the dihydro component, which may affect its reactivity and biological activity.

    N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-carboxamide:

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c19-24(20,14-4-6-15-12(10-14)7-8-21-15)18-11-13-3-5-16(22-13)17-2-1-9-23-17/h1-6,9-10,18H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFQOVWJXIMLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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